molecular formula C8H13N3 B1367542 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine CAS No. 96551-20-1

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

Cat. No.: B1367542
CAS No.: 96551-20-1
M. Wt: 151.21 g/mol
InChI Key: YIBATIFWEVKVHL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine is an organic compound that belongs to the class of aminomethyl derivatives of pyridine. This compound features a pyridine ring substituted with aminomethyl and dimethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4,6-dimethylpyridin-2-amine with formaldehyde and subsequent reduction. The reaction conditions often require a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Produces corresponding pyridine N-oxides.

    Reduction: Leads to the formation of reduced pyridine derivatives.

    Substitution: Results in various substituted pyridine compounds.

Scientific Research Applications

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-PROXYL
  • N-[3-(aminomethyl)benzyl]acetamidine
  • Muscimol

Uniqueness

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

3-(aminomethyl)-4,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBATIFWEVKVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542864
Record name 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96551-20-1
Record name 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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